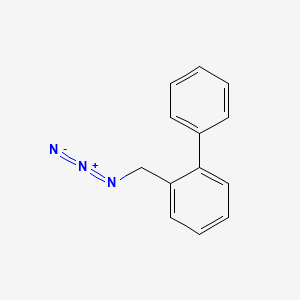

Azidomethyl-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

1-(azidomethyl)-2-phenylbenzene |

InChI |

InChI=1S/C13H11N3/c14-16-15-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

NFGHHSYAGGGNTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CN=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Azidomethyl-biphenyl is primarily studied for its role as an impurity in pharmaceutical products, particularly in angiotensin II receptor blockers (ARBs) such as sartans. The presence of azido impurities like this compound-tetrazole (AZBT) has raised concerns due to their mutagenic properties, leading to regulatory scrutiny and the development of analytical methods for detection and quantification.

Detection and Quantification Methods

Recent advancements in liquid chromatography coupled with high-resolution accurate mass spectrometry (LC-HRAM-MS) have been pivotal in quantifying this compound impurities in sartan drug products. A study developed a validated method using the Thermo Scientific Orbitrap Exploris 120 mass spectrometer, achieving high sensitivity and selectivity for AZBT detection across multiple drug formulations .

Table 1: Summary of LC-HRAM-MS Method Performance

| Parameter | Value |

|---|---|

| Resolution | 120,000 (FWHM) at m/z 200 |

| Recovery (% at 5 ppm) | 70-130% |

| % RSD across injections | 2.5% |

| Limit of Detection (LOD) | <0.85% |

This method demonstrates robust performance in detecting AZBT at low concentrations, which is critical for ensuring the safety and efficacy of pharmaceutical products.

Regulatory Implications

The detection of this compound impurities has led to significant regulatory actions, including drug recalls initiated by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These actions underscore the importance of stringent impurity testing in pharmaceutical manufacturing .

Case Studies

Chemical Reactions Analysis

Substitution Reactions

Azidomethyl-biphenyl is commonly synthesized via nucleophilic substitution. A representative method involves reacting 4,4'-bis(bromomethyl)biphenyl with sodium azide (NaN₃) in dimethylformamide (DMF) at room temperature for 24 hours, achieving a 90% yield .

| Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 4,4'-bis(bromomethyl)biphenyl | NaN₃, DMF, 25°C, 24 h | 4,4'-bis(azidomethyl)biphenyl | 90% |

This reaction proceeds via an Sₙ2 mechanism , where the azide ion displaces bromide. The biphenyl structure enhances stability, preventing elimination side reactions .

Reduction Reactions

The azide groups undergo reduction to primary amines under mild conditions. The Staudinger reduction using trimethylphosphine (PMe₃) and water is highly effective :

Key Features :

-

Quantitative conversion at room temperature.

-

Avoids harsh reagents like LiAlH₄, preserving the biphenyl backbone .

Cycloaddition Reactions (Click Chemistry)

This compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is central to materials science and drug development .

Reaction Conditions:

Mechanism :

-

Cu(I) coordinates to the alkyne, forming a copper acetylide.

-

Azide attacks the activated alkyne, forming a six-membered metallacycle.

Formation of Azo Compounds

Reaction with 4-biphenylnitrenium ion generates 4,4'-azobisbiphenyl , a stable azo compound. Time-resolved resonance Raman spectroscopy and DFT studies reveal a stepwise mechanism :

-

Nitrenium ion attacks the azide, forming a cationic intermediate.

Key Data :

Pharmaceutical-Related Reactions

This compound derivatives like This compound-tetrazole (AZBT) emerge as mutagenic impurities in sartan drugs (e.g., valsartan). Formation occurs via:

Analytical Challenges :

Comparative Reaction Table

Mechanistic Insights

Q & A

Q. What spectroscopic methods are recommended for characterizing Azidomethyl-biphenyl, and how can researchers ensure data reliability?

To characterize this compound, employ a combination of NMR (for structural elucidation), IR spectroscopy (to confirm functional groups like the azide), and mass spectrometry (for molecular weight validation). Cross-reference spectral data with authoritative databases such as the NIST Chemistry WebBook to verify consistency . Calibrate instruments using certified standards and replicate measurements to minimize instrumental drift. For ambiguous peaks, use heteronuclear correlation experiments (e.g., HSQC, HMBC) or compare with computational predictions (e.g., DFT-calculated IR/NMR spectra) .

Q. How should researchers conduct a systematic literature review on this compound to identify key studies and avoid biases?

Follow the EPA’s literature search strategy (Table B-1 in ):

- Use databases like SciFinder and PubMed with keywords: This compound, synthesis, spectral data, reactivity.

- Prioritize peer-reviewed journals and avoid non-academic sources (e.g., patents, unreviewed preprints).

- Screen abstracts for relevance and assess study quality using criteria like sample size, reproducibility, and conflict of interest disclosures .

- Document search terms and inclusion/exclusion criteria to ensure transparency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Azide Safety : Conduct reactions in a fume hood due to potential explosive hazards. Use blast shields and minimize azide concentrations.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Quench residual azides with sodium nitrite or ceric ammonium nitrate before disposal.

- Emergency Protocols : Train personnel on spill containment and first-aid measures for azide exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., NMR vs. computational predictions) for this compound?

- Step 1 : Verify experimental conditions (e.g., solvent purity, temperature) and instrument calibration.

- Step 2 : Repeat measurements with independent replicates to rule out procedural errors.

- Step 3 : Compare computational parameters (e.g., solvent model, basis set) with experimental settings. Adjust DFT methods (e.g., B3LYP/6-31G*) to better match observed data.

- Step 4 : Consult peer-reviewed studies on analogous compounds to identify systemic discrepancies (e.g., solvent effects on chemical shifts) .

Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing side reactions?

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., reaction time, temperature, catalyst loading).

- In Situ Monitoring : Employ techniques like TLC or inline IR to track intermediate formation and adjust conditions dynamically.

- Purification : Optimize column chromatography (e.g., gradient elution) or recrystallization solvents to isolate the target compound from byproducts.

- Mechanistic Analysis : Identify side reactions (e.g., azide decomposition) via LC-MS and modify protecting groups or reaction media accordingly .

Q. How should computational modeling be integrated with experimental data to predict the reactivity of this compound derivatives?

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger. Validate predictions with in vitro assays.

- Reactivity Prediction : Use DFT calculations to estimate activation energies for proposed reaction pathways (e.g., Staudinger ligation).

- Data Fusion : Combine computational results with experimental kinetics (e.g., Arrhenius plots) to refine models. Publish raw data in supplementary materials to enable reproducibility .

Methodological Guidelines

- Data Presentation : Follow Advanced Journal of Chemistry, Section B guidelines: include processed data in the main text, raw data in appendices, and avoid overcrowded figures .

- Peer Review Preparation : Address reviewer critiques methodically—revise manuscripts with tracked changes and justify decisions using primary literature .

- Ethical Reporting : Disclose funding sources and avoid data manipulation. Use tools like Turnitin to ensure originality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.